6-乙酰氧基-2-萘甲酸

概述

描述

Synthesis and Characterization of 6-Acetoxy-2-naphthoic Acid

Synthesis Analysis The synthesis of 6-acetoxy-2-naphthoic acid (ANA) has been explored through various methods. One approach involves the acetylation of 2-hydroxy-6-naphthoic acid (HNA) using acetic anhydride with p-toluenesulfonic acid (PTSA) as a catalyst. Optimal conditions for this reaction were found to be a ratio of HNA: (CH3CO)2O: PTSA of 1:2.3:0.025 at a temperature of 90-95°C for 40 minutes, as confirmed by 1H-NMR, 13C-NMR, FT-IR, and HPLC measurements .

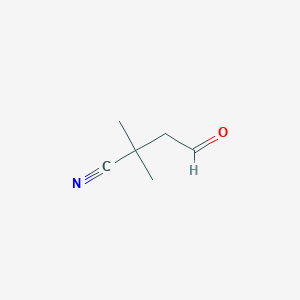

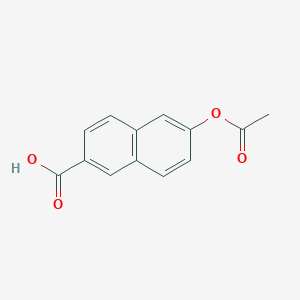

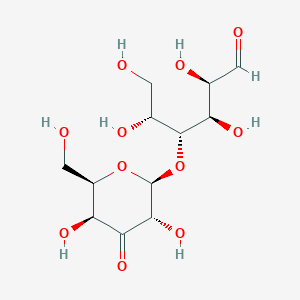

Molecular Structure Analysis The molecular structure of ANA is characterized by the presence of an acetoxy group at the 6th position of the naphthoic acid. This functional group plays a significant role in the polymerization behavior of the compound. For instance, in the synthesis of poly(oxy-2,6-naphthalenediylcarbonyl) (PON) whiskers, ANA's structure allows for the alignment of polymer chains along the whisker's long axis, contributing to its single-crystal nature and high thermal stability .

Chemical Reactions Analysis The reactivity of ANA has been studied in the context of copolymerization with 4-acetoxybenzoic acid (ABA). During the polymerization process, a variety of byproducts such as acetic anhydride, phenol, phenyl acetate, ketene, and carbon dioxide were identified. The polymerization mechanism was found to shift from acidolysis to phenolysis at higher temperatures, which was evidenced by the presence of acetoxy, carboxy, phenyl ester, and phenolic hydroxyl end groups on the polymer chain .

Physical and Chemical Properties Analysis The physical properties of ANA-derived polymers have been extensively studied. The kinetics of the polymerization process of ANA and ABA were found to follow second-order reaction kinetics up to 70% conversion. The reaction rate and the point at which the mechanism changes from homogeneous to heterogeneous are influenced by temperature and the initial concentration ratio of ABA and ANA. The polymerization rate constants and activation energies were determined under various conditions . Additionally, the formation of PON whiskers from ANA was controlled by factors such as solvent polarity, monomer concentration, and stirring. The resulting PON whiskers exhibited dimensions of 7-17 µm in length and 0.5-1.0 µm in width, with high thermal stability due to the close packing of polymer chains .

科学研究应用

合成技术:ANA 可以使用 2-羟基-6-萘甲酸和乙酸酐与甲苯磺酸作为催化剂合成。此合成的最佳条件涉及反应物的特定比例和受控温度 (宋等人,2012).

同位素标记的聚合物:标记了氘、碳-13 和氧-17 的 ANA 已用于同位素标记的聚合物的合成。这有助于研究聚合物在各种条件下的动力学和性质 (Nießner 等人,1993).

聚合动力学:对 ANA 聚合动力学的研究表明,它遵循二次反应动力学,转化率高达 70%。反应的机理和速率受温度和 ANA 初始浓度的影响 (Williams 等人,1996).

晶体生长和形态:ANA 已被用于合成具有独特晶须状晶体形态的聚(6-羟基-2-萘甲酸)。这展示了其在创建专用聚合物结构方面的潜力 (Kricheldorf & Adebahr, 1994).

聚合机理:在某些条件下,ANA 的聚合经历从酸解机制到酚解机制的变化,如通过研究聚合物的副产物和分子量观察到的 (Han 等人,1996).

反应机理中的平衡波动:与 ANA 相关的化合物的 hydrolysis 证明了细微的结构差异如何显着影响反应机理,突出了构象异构体之间平衡波动的重要性 (Souza & Nome, 2010).

液晶聚合物的替代单体:在液晶聚合物的合成中,ANA 已被其他单体(如 6-甲氧羰基氧基-2-萘甲酸)取代,表明其在聚合物化学中的多功能性 (Han 等人,1999).

共聚合中的缩合平衡:ANA 与其他酸的共缩聚反应表明取决于熔体的结构组织和单体比例,这会影响反应的热力学 (Mizerovskii & Khanzutina, 2004).

共缩合的热力学:ANA 与 4-乙酰氧基苯甲酸的共缩合已从热力学角度进行了分析,揭示了 CH3COOH 蒸发在反应自发性中的重要性 (Mizerovskii 等人,1997).

聚芳族酯原料的合成:ANA 是合成聚芳族酯的关键原料,优化合成的工艺提高了产率和纯度 (Wang 等人,2013).

新颖的合成策略:已经开发出合成 ANA 和相关化合物的创新策略,展示了其在多种化学合成中的潜力 (Nakamura 等人,2009).

安全和危害

6-Acetoxy-2-naphthoic Acid can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation occurs or eye irritation persists .

属性

IUPAC Name |

6-acetyloxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-8(14)17-12-5-4-9-6-11(13(15)16)3-2-10(9)7-12/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTLBCXRDNIJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066183 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetoxy-2-naphthoic Acid | |

CAS RN |

17295-26-0 | |

| Record name | 6-(Acetyloxy)-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17295-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017295260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetoxy-2-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)

![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)

![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)